Susalimod

Description

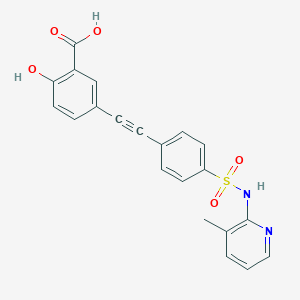

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLQPSZXCOYTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164336 | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149556-49-0 | |

| Record name | Susalimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Susalimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUSALIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Susalimod (GS-9620): A Deep Dive into its Mechanism of Action as a Selective TLR7 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Modulating Innate Immunity

Susalimod, also known as Vesatolimod or GS-9620, is a potent, orally bioavailable small molecule that has garnered significant interest in the fields of virology and oncology.[1] Developed by Gilead Sciences, Susalimod is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern-recognition receptor of the innate immune system.[1][2] By activating TLR7, Susalimod triggers a cascade of downstream signaling events that culminate in a robust antiviral and immunomodulatory response, making it a promising therapeutic candidate for chronic viral infections such as Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV), as well as for immuno-oncology applications.[1][3]

This technical guide provides a comprehensive overview of the mechanism of action of Susalimod, detailing its molecular interactions, the signaling pathways it modulates, and its downstream effects on the immune system. Furthermore, this guide offers detailed, field-proven experimental protocols for the in-vitro characterization of Susalimod's activity, designed to be self-validating and grounded in scientific integrity.

Core Mechanism of Action: Selective Activation of the TLR7 Pathway

Susalimod's primary mechanism of action is its selective agonism of TLR7, an endosomal receptor predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells.[4] While structurally related to TLR8, Susalimod exhibits significant selectivity for TLR7, with mean effective concentrations (EC50s) of approximately 130 nM for TLR7 and 4,000 nM for TLR8-specific activation.[5] This selectivity is crucial as TLR7 and TLR8 activation can trigger distinct signaling pathways and cellular responses.[6]

Upon oral administration, Susalimod is well-absorbed and rapidly internalizes into target cells, localizing to the endo-lysosomal compartments where TLR7 resides.[7] The binding of Susalimod to TLR7 is thought to induce a conformational change in the receptor, which exists in a ligand-independent oligomeric state.[8] This activation initiates a downstream signaling cascade primarily through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[8]

Downstream Signaling Cascade

The activation of the TLR7/MyD88 pathway by Susalimod leads to the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6). This signaling complex ultimately results in the activation of two key transcription factor families:

-

Nuclear Factor-kappa B (NF-κB): Activation of NF-κB drives the expression of a wide range of pro-inflammatory cytokines and chemokines.[8]

-

Interferon Regulatory Factors (IRFs): Specifically, IRF7 is activated, leading to the robust production of type I interferons (IFN-α and IFN-β).[5]

The production of type I interferons is a hallmark of TLR7 activation and is central to the antiviral effects of Susalimod. These interferons act in both an autocrine and paracrine manner, binding to their receptors on various immune cells and inducing the expression of a multitude of interferon-stimulated genes (ISGs).[5][6] ISGs encode for proteins that establish an antiviral state within cells, inhibiting viral replication at multiple stages.[5]

In primary plasmacytoid dendritic cells, Susalimod stimulation leads to the immediate downstream activation of the NF-κB and Akt pathways.[8]

Pharmacodynamics and Immunomodulatory Effects

The activation of TLR7 by Susalimod results in a broad spectrum of immunomodulatory effects, characterized by the induction of cytokines, chemokines, and ISGs.

Cytokine and Chemokine Induction

Preclinical and clinical studies have demonstrated that Susalimod induces the production of a variety of cytokines and chemokines. In mice, Susalimod treatment leads to the detection of IFN-γ, interleukin (IL)-12, IL-6, and IFN-γ inducible protein-10 (IP-10).[9]

Interferon-Stimulated Gene (ISG) Induction

A key pharmacodynamic marker of Susalimod activity is the induction of ISGs. Oral administration of Susalimod in animals and healthy human volunteers leads to a dose-dependent increase in the whole-blood mRNA levels of ISGs such as 2'5'-oligoadenylate synthetase 1 (OAS1) and myxovirus resistance 1 (MX1).[6] Notably, this induction of ISGs can occur at low oral doses without the detection of systemic IFN-α, suggesting a "pre-systemic" response.[6][10] This is likely due to the high intestinal absorption of Susalimod, leading to localized TLR7 activation in gut-associated lymphoid tissue (GALT) and the liver.[6]

Clinical studies in patients with chronic hepatitis C have shown transient, dose-dependent induction of ISG15 at doses of 1, 2, and 4 mg, with peak levels observed within 48 hours.[10][11] Similarly, in patients with chronic hepatitis B, once-weekly vesatolimod treatment resulted in consistent dose-dependent induction of ISG15.[12]

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| TLR7 EC50 | 291 nM | In vitro | [7] |

| TLR7-specific activation EC50 | 130 nM | In vitro | [5] |

| TLR8-specific activation EC50 | 4,000 nM | In vitro | [5] |

| In vivo potency (IC50) | 293 µM | Mouse (LPS-induced TNF-α) | [2] |

| Plasma Half-life (median) | 18 hours | Humans (HCV patients) | [10][11] |

Experimental Protocols

Protocol 1: In-Vitro TLR7 Activation Assay Using Human PBMCs

This protocol describes a method to assess the potency of Susalimod in activating TLR7 in primary human peripheral blood mononuclear cells (PBMCs) by measuring the induction of a key downstream cytokine, IFN-α.

Causality: PBMCs are a relevant primary cell system as they contain pDCs, the primary producers of IFN-α upon TLR7 stimulation. Measuring IFN-α provides a direct functional readout of TLR7 pathway activation.

Self-Validation: The inclusion of a positive control (e.g., R848, a known TLR7/8 agonist) and a negative control (vehicle) ensures the assay is performing as expected. A dose-response curve for Susalimod will validate the specificity and potency of the compound.

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium (containing 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin) and perform a cell count and viability assessment using trypan blue exclusion.

-

-

Cell Plating:

-

Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.

-

-

Compound Preparation and Stimulation:

-

Prepare a 10 mM stock solution of Susalimod in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the Susalimod stock solution in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Prepare a positive control (e.g., R848 at 1 µM) and a vehicle control (0.1% DMSO in medium).

-

Add 100 µL of the diluted compounds, positive control, or vehicle control to the respective wells containing PBMCs.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

-

IFN-α Quantification:

-

Quantify the concentration of IFN-α in the supernatants using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex), following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the IFN-α concentration against the logarithm of the Susalimod concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Protocol 2: Cytokine Profiling Using a Luminex Multiplex Immunoassay

This protocol outlines the use of a Luminex-based multiplex assay to simultaneously measure a panel of cytokines and chemokines induced by Susalimod in human PBMCs.

Causality: A multiplex assay provides a broader understanding of the immunomodulatory profile of Susalimod beyond a single cytokine. This is crucial for characterizing its overall effect on the immune system.

Self-Validation: The assay includes a standard curve for each analyte, allowing for accurate quantification. The use of internal controls within the Luminex system ensures the reliability of the data.

Methodology:

-

Sample Preparation:

-

Use the supernatants collected from the in-vitro TLR7 activation assay (Protocol 1).

-

Thaw the samples on ice. If necessary, centrifuge the samples at 10,000 x g for 5 minutes to remove any debris.

-

-

Assay Preparation:

-

Use a commercially available human cytokine/chemokine Luminex multiplex kit (e.g., a 25-plex panel).

-

Reconstitute the standards, quality controls, and other reagents according to the kit manufacturer's instructions.

-

Prepare a standard curve by performing serial dilutions of the reconstituted standard.

-

-

Assay Procedure (General Steps):

-

Pre-wet the filter plate with wash buffer and aspirate.

-

Add the antibody-coupled magnetic beads to each well.

-

Wash the beads using a magnetic plate washer.

-

Add the standards, quality controls, and samples to the appropriate wells.

-

Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).

-

Wash the beads three times.

-

Add the biotinylated detection antibody cocktail to each well and incubate on a shaker for 1 hour.

-

Wash the beads three times.

-

Add streptavidin-phycoerythrin (S-PE) to each well and incubate on a shaker for 30 minutes.

-

Wash the beads three times.

-

Resuspend the beads in sheath fluid.

-

-

Data Acquisition:

-

Acquire the data on a Luminex instrument (e.g., Luminex 200™ or FLEXMAP 3D®). The instrument will differentiate the beads by their internal dye and quantify the amount of S-PE bound to each bead, which is proportional to the analyte concentration.

-

-

Data Analysis:

-

Use the Luminex software to generate a standard curve for each analyte.

-

Calculate the concentration of each cytokine/chemokine in the samples based on the standard curves.

-

Present the data as pg/mL or fold-change over the vehicle control.

-

Visualizations

Caption: Susalimod-mediated TLR7 signaling pathway.

Caption: In-vitro characterization workflow for Susalimod.

Conclusion

Susalimod represents a significant advancement in the field of immunomodulatory therapeutics. Its selective activation of the TLR7 pathway provides a powerful mechanism for stimulating a targeted innate and adaptive immune response. The ability to induce a robust, yet potentially localized, antiviral state, as evidenced by the induction of ISGs without significant systemic IFN-α at lower doses, highlights its favorable therapeutic profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Susalimod and other TLR7 agonists, paving the way for their further development in treating chronic viral infections and cancer.

References

- Routy, J. P., et al. (2016).

- Gozzi, P., et al. (1999). Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse. Journal of Pharmacology and Experimental Therapeutics, 290(3), 937-943.

- Bam, R. A., et al. (2017). TLR7 Agonist GS-9620 Is a Potent Inhibitor of Acute HIV-1 Infection in Human Peripheral Blood Mononuclear Cells. Antimicrobial Agents and Chemotherapy, 61(1), e01362-16.

- Vignali, D. A. (2000). The Use of Luminex Assays to Measure Cytokines. Journal of Immunological Methods, 243(1-2), 243-255.

- Lopatin, U., et al. (2014). Pharmacokinetic and pharmacodynamic properties of GS-9620, a novel Toll-like receptor 7 agonist, demonstrate interferon-stimulated gene induction without detectable serum interferon at low oral doses. Journal of Pharmacology and Experimental Therapeutics, 348(1), 96-105.

- Li, Y., et al. (2013).

- Sloan, D. D., et al. (2015). Toll-Like Receptor 7 Agonist GS-9620 Induces HIV Expression and HIV-Specific Immunity in Cells from HIV-Infected Individuals on Suppressive Antiretroviral Therapy. Journal of Virology, 89(19), 9896-9908.

-

Luminex-Based Multiplex Cytokine Analysis. (2023, March 31). protocols.io. Retrieved January 14, 2026, from [Link]

- Assessment of type I interferon response in routine practice in France in 2022. (2023). RMD Open, 9(2), e003057.

- AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. (2023). Frontiers in Immunology, 14, 1184903.

-

Luminex Assay User Guide. (n.d.). Bio-Techne. Retrieved January 14, 2026, from [Link]

- Gane, E. J., et al. (2015). Safety, Pharmacokinetics and Pharmacodynamics of the Oral Toll-Like Receptor 7 Agonist GS-9620 in Treatment-Naive Patients with Chronic Hepatitis C.

-

Differential regulation of Interferon stimulated genes (ISGs). (2018, September 20). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dose response to TLR7/8 agonists in peripheral blood mononuclear cells... (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pharmacokinetic Parameters following a Single Dose of GS-9620 in Virally Suppressed or Treatment Naive Patients. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Regulation of interferon-stimulated gene (ISG) transcript levels... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Lopatin, U., et al. (2013). Safety, pharmacokinetics and pharmacodynamics of GS-9620, an oral Toll-like receptor 7 agonist. Antiviral Therapy, 18(3), 409-418.

-

Safety, Pharmacokinetics and Pharmacodynamics of Gs-9620, An Oral Toll-Like Receptor 7 Agonist. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

- Lee, J., et al. (2022). Antiviral effect of vesatolimod (GS-9620) against foot-and-mouth disease virus both in vitro and invivo. Antiviral Research, 205, 105384.

-

Safety, pharmacokinetics and pharmacodynamics of the oral Toll-like receptor 7 agonist GS-9620 in treatment-naive patients with chronic hepatitis C. (2014, August 8). FirstWord Pharma. Retrieved January 14, 2026, from [Link]

-

The Oral Toll-Like Receptor-7 Agonist GS-9620 in Patients with Chronic Hepatitis B Virus Infection. (2025, June 1). ResearchGate. Retrieved January 14, 2026, from [Link]

- Establishment and Validation of an Interferon-Stimulated Genes (ISGs) Prognostic Signature in Pan-cancer Patients: A Multicenter, Real-world Study. (2021). Frontiers in Immunology, 12, 730635.

-

How to stimulate PBMC-derived monocytes with TLR7 and TLR8 agonists? (2020, August 11). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Activators of TLR7/8 stimulate ASMCs indirectly via PBMCs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Structure-activity relationship studies of S1P agonists with a dihydronaphthalene scaffold. (2012). Bioorganic & Medicinal Chemistry, 20(1), 443-455.

- Janssen, H. L. A., et al. (2018). Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B.

- TLR7 Agonist GS–9620 Combined with Nicotinamide Generate Viral Reactivation in Seronegative SHIV SF162P3 -Infected Rhesus Monkeys. (2023). Viruses, 15(6), 1358.

- A gene expression profile-based approach to screen the occurrence and predisposed host characteristics of drug-induced liver injury: a case study of Psoralea corylifolia Linn. (2023). Frontiers in Pharmacology, 14, 1251325.

- Expression profiling of selected genes of toxication and detoxication pathways in peripheral blood lymphocytes as a biomarker for predicting toxicity of environmental chemicals. (2013). International Journal of Hygiene and Environmental Health, 216(4), 443-451.

Sources

- 1. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]

- 2. Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. TLR7 Agonist GS-9620 Is a Potent Inhibitor of Acute HIV-1 Infection in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic properties of GS-9620, a novel Toll-like receptor 7 agonist, demonstrate interferon-stimulated gene induction without detectable serum interferon at low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular Determinants of GS-9620-Dependent TLR7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral effect of vesatolimod (GS-9620) against foot-and-mouth disease virus both in vitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Susalimod

This technical guide provides a comprehensive overview of the investigational immunomodulatory agent, Susalimod, with a specific focus on its anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical findings to offer a detailed understanding of Susalimod's mechanism of action and provides validated experimental protocols for its evaluation.

Introduction: The Therapeutic Rationale for Targeting Inflammation

Chronic inflammation is a critical pathological component of a wide array of human diseases, including rheumatic diseases and inflammatory bowel disease.[1][2] The dysregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is a key driver of the inflammatory cascade in these conditions.[2][3][4] Consequently, agents that can effectively modulate these pathways are of significant therapeutic interest. Susalimod, an immunomodulatory compound, has been investigated for its potential to mitigate inflammatory responses.[1][5] This guide delves into the scientific evidence supporting the anti-inflammatory effects of Susalimod, its mechanism of action, and the methodologies to characterize its activity.

Mechanism of Action: Inhibition of TNF-α Synthesis

Susalimod has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) synthesis.[5] Preclinical studies have demonstrated its ability to decrease serum levels of TNF-α in a concentration-dependent manner in response to an inflammatory stimulus.[5] This inhibitory action on a pivotal pro-inflammatory cytokine forms the basis of its anti-inflammatory properties.

The TNF-α Signaling Pathway

TNF-α is a pleiotropic cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Its signaling is mediated through two distinct receptors, TNFR1 and TNFR2, leading to the activation of downstream pathways such as NF-κB and MAPK, which in turn regulate the expression of a host of inflammatory genes. By inhibiting the synthesis of TNF-α, Susalimod can effectively dampen this entire downstream signaling cascade.

Caption: Simplified schematic of Susalimod's inhibitory action on TNF-α synthesis.

Preclinical Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of Susalimod have been characterized in preclinical models. A key study explored the concentration-effect relationship of Susalimod on lipopolysaccharide (LPS)-induced TNF-α levels in mice.[5]

In Vivo Pharmacodynamic Studies

A pivotal in vivo study demonstrated that Susalimod decreases LPS-induced TNF-α serum levels in a concentration-related manner in female CD-1 mice.[5] This study utilized an integrated pharmacokinetic-pharmacodynamic model to estimate the in vivo potency of Susalimod, yielding an IC50 of 293 µM.[5] The data strongly suggest that Susalimod inhibits the synthesis of TNF-α.[5]

| Parameter | Value | Model System | Reference |

| In Vivo Potency (IC50) | 293 µM | LPS-induced TNF-α in CD-1 mice | [5] |

Experimental Protocol: LPS-Induced TNF-α Production in Mice

This protocol outlines a standard procedure for evaluating the in vivo efficacy of an anti-inflammatory agent like Susalimod.

Objective: To determine the effect of Susalimod on LPS-induced TNF-α production in mice.

Materials:

-

Female CD-1 mice

-

Susalimod (various doses: 0, 25, 50, 100, and 200 mg/kg)[5]

-

Lipopolysaccharide (LPS) from E. coli (1 mg/kg)[5]

-

Sterile, pyrogen-free saline

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

ELISA kit for mouse TNF-α

Procedure:

-

Animal Acclimation: Acclimate female CD-1 mice for at least one week under standard laboratory conditions.

-

Dosing: Prepare Susalimod formulations at the desired concentrations. Administer different doses of Susalimod (e.g., 0, 25, 50, 100, and 200 mg/kg) intraperitoneally (i.p.).[5] The control group receives the vehicle.

-

Inflammatory Challenge: Concurrently with Susalimod administration, inject LPS (1 mg/kg, i.p.) to induce an inflammatory response.[5]

-

Blood Sampling: Collect blood samples at various time points (e.g., 15, 30, 60, 90, 120, 180, 240, and 300 minutes) post-administration.[5]

-

Serum Separation: Process blood samples to separate serum and store at -80°C until analysis.

-

TNF-α Quantification: Measure TNF-α concentrations in the serum samples using a validated mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot TNF-α concentrations over time for each treatment group. Calculate the area under the curve (AUC) and determine the dose-dependent inhibition of TNF-α production.

Caption: Workflow for in vivo evaluation of Susalimod's anti-inflammatory effect.

Clinical Development and Therapeutic Areas

Susalimod has been investigated in Phase 1 clinical trials for immune system diseases, specifically inflammatory bowel diseases and rheumatic diseases.[1] Although its development is currently listed as discontinued, the initial therapeutic targets underscore its perceived potential as an anti-inflammatory agent.[1]

Conclusion and Future Perspectives

Susalimod is an immunomodulatory agent with demonstrated anti-inflammatory properties, primarily attributed to its ability to inhibit TNF-α synthesis.[5] Preclinical in vivo studies have quantified its potency in a mouse model of endotoxin-induced inflammation.[5] While its clinical development has been discontinued, the scientific foundation of its mechanism of action provides valuable insights for the development of future anti-inflammatory therapeutics targeting cytokine synthesis. Further investigation into the precise molecular interactions of Susalimod with the cellular machinery responsible for TNF-α production could unveil novel regulatory nodes in the inflammatory pathway.

References

-

Susalimod - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, December 20). Retrieved from [Link]

-

Gozzi, P., Odlind, B., & Ståhle, L. (1999). Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse. Journal of Pharmacology and Experimental Therapeutics, 291(1), 199–203. Retrieved from [Link]

-

Popa, C., Netea, M. G., van Riel, P. L., van der Meer, J. W., & Stalenhoef, A. F. (2007). The role of TNF-α in inflammation. Biomolecular Concepts, 2(3-4), 347-357. Retrieved from [Link]

-

Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News. (n.d.). Retrieved from [Link]

-

Sulfasalazine - StatPearls - NCBI Bookshelf. (2024, March 21). Retrieved from [Link]

Sources

- 1. Susalimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]

- 5. Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Susalimod in TNF-α Signaling Pathways: A Technical Guide for Researchers

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a spectrum of autoimmune diseases. While biologic agents targeting TNF-α have revolutionized treatment paradigms, the quest for orally available small molecules with comparable efficacy continues. Susalimod (formerly PBI-4050), a novel small molecule, has demonstrated significant anti-inflammatory and anti-fibrotic properties. This technical guide provides an in-depth exploration of Susalimod's mechanism of action, focusing on its indirect but potent modulation of TNF-α signaling pathways. We will dissect the core mechanism involving the dual modulation of G-protein coupled receptors GPR40 and GPR84, delineate the subsequent downstream effects on key signaling nodes such as NF-κB and MAPKs, and provide detailed experimental protocols for researchers to investigate these effects in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of targeting novel pathways that converge on TNF-α regulation.

Introduction: Beyond Direct TNF-α Inhibition

The pro-inflammatory cytokine TNF-α is a master regulator of inflammation, primarily signaling through its receptors, TNFR1 and TNFR2, to activate downstream pathways that lead to the expression of numerous inflammatory genes.[1] The canonical signaling cascade involves the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK.[2] While monoclonal antibodies and soluble receptors that directly neutralize TNF-α have proven clinically successful, their parenteral administration and potential for immunogenicity have driven the search for small-molecule alternatives.

Susalimod emerges not as a direct inhibitor of TNF-α itself, but as a modulator of upstream signaling events that culminate in the suppression of TNF-α production and signaling. Early in vivo studies in mice demonstrated that Susalimod decreases lipopolysaccharide (LPS)-induced TNF-α serum levels in a concentration-dependent manner, suggesting an inhibition of TNF-α synthesis.[3] However, the core of its mechanism is more nuanced, lying in its unique ability to engage with two key fatty acid receptors that play a critical role in regulating immune cell function.

Core Mechanism of Action: Dual Modulation of GPR40 and GPR84

Susalimod is a first-in-class, orally active small molecule that functions as a dual ligand for two G-protein coupled receptors (GPCRs) primarily expressed on immune and metabolic cells:

-

GPR40 (Free Fatty Acid Receptor 1 - FFAR1) Agonist: Susalimod activates GPR40.

-

GPR84 Antagonist: Susalimod blocks the activity of GPR84.

This dual activity on what can be considered "master switches" of cellular inflammatory and fibrotic responses is the cornerstone of Susalimod's therapeutic potential.[4] GPR40 activation is generally associated with protective, anti-inflammatory effects, while GPR84 activation is pro-inflammatory.[5][6] By simultaneously stimulating the protective pathway and inhibiting the deleterious one, Susalimod exerts a powerful modulatory effect on inflammatory cells, including macrophages, which are a primary source of TNF-α.

The following diagram illustrates the primary interaction of Susalimod at the cellular membrane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on Susalimod applications

An In-Depth Technical Guide to the Early-Stage Research Applications of Susalimod, a Modulator of TNF-α Synthesis

This guide provides a comprehensive framework for the preclinical evaluation of Susalimod (PNU-156804), an immunomodulatory small molecule. While the clinical development of Susalimod was discontinued, its well-defined effect as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) synthesis makes it an exemplary compound for outlining a rigorous, early-stage drug discovery workflow.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel anti-inflammatory agents. We will move from mechanistic hypothesis to in vitro validation and finally to in vivo proof-of-concept, explaining the scientific rationale behind each experimental choice.

Compound Profile: Susalimod

Susalimod is a small molecule with the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆N₂O₅S | [3] |

| Molecular Weight | 408.4 g/mol | [3] |

| IUPAC Name | 2-hydroxy-5-[2-[4-[(3-methyl-2-pyridinyl)sulfamoyl]phenyl]ethynyl]benzoic acid | [3] |

| Reported MOA | Inhibitor of TNF-α Synthesis | [2] |

| Highest R&D Phase | Phase 1 (Discontinued) | [1] |

Part 1: Mechanistic Elucidation of Susalimod

The foundational observation from early research is that Susalimod inhibits the synthesis of TNF-α following an inflammatory stimulus, rather than binding to and neutralizing the cytokine directly.[2] A pivotal preclinical study demonstrated that Susalimod decreased serum levels of lipopolysaccharide (LPS)-induced TNF-α in a concentration-dependent manner in mice.[2]

The Causality of the Hypothesized Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like Receptor 4 (TLR4). TLR4 activation on macrophages triggers a signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] Activated NF-κB translocates to the nucleus and initiates the transcription of numerous pro-inflammatory genes, with TNF-α being one of the most critical and rapidly produced.[5]

Given that Susalimod inhibits the synthesis of TNF-α, the most logical hypothesis is that it interferes with this upstream signaling pathway. Many anti-inflammatory compounds function by preventing the activation of NF-κB.[4][6] A key regulatory node in this pathway is the IκB Kinase (IKK) complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing NF-κB to move to the nucleus.[4] For instance, the drug Sulfasalazine has been shown to directly inhibit IKK-α and IKK-β.[7] Therefore, we can posit a testable hypothesis for Susalimod:

Hypothesis: Susalimod inhibits LPS-induced TNF-α synthesis by directly or indirectly preventing the activation of the IKK complex, thereby suppressing IκBα phosphorylation and degradation, which ultimately blocks NF-κB nuclear translocation and target gene transcription.

This proposed mechanism provides a clear and actionable framework for experimental validation.

Visualization: Hypothesized NF-κB Signaling Inhibition by Susalimod

The following diagram illustrates the proposed signaling pathway and Susalimod's putative point of intervention.

Caption: Hypothesized mechanism of Susalimod inhibiting the NF-κB pathway.

Part 2: Detailed Protocols for In Vitro Characterization

The first step in validating our hypothesis is to establish a robust and reproducible in vitro cell-based assay. This serves as a primary screen to quantify the potency of Susalimod and similar compounds.

Rationale for Experimental Design

-

Cell System: The murine macrophage-like cell line, RAW 264.7, is an industry-standard model for inflammation studies.[8] These cells are robust, express TLR4, and produce significant quantities of TNF-α upon LPS stimulation, making them ideal for this assay.[9][10]

-

Stimulus: LPS is used to mimic the inflammatory trigger of a bacterial infection and reliably activate the TLR4-NF-κB-TNF-α axis.[8]

-

Primary Endpoint: The concentration of secreted TNF-α in the cell culture supernatant is the primary readout. This is a direct measure of the biological outcome of the signaling pathway. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for this quantification due to its high sensitivity and specificity.[11][12]

-

Self-Validation/Controls: The protocol must include a cytotoxicity assay run in parallel. A compound that kills the cells will also result in lower TNF-α levels, giving a false positive. By measuring cell viability (e.g., using an MTT or LDH assay), we can ensure that the observed TNF-α reduction is due to specific pathway inhibition and not general toxicity.[8][13]

Protocol: TNF-α Synthesis Inhibition Assay in RAW 264.7 Cells

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of Susalimod.

A. Materials and Reagents:

-

RAW 264.7 cells (e.g., ATCC TIB-71)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Susalimod (and other test compounds)

-

Dexamethasone (positive control for TNF-α synthesis inhibition)[14]

-

DMSO (vehicle for compounds)

-

Mouse TNF-α ELISA Kit

-

MTT Cell Proliferation Assay Kit

-

96-well flat-bottom cell culture plates

B. Step-by-Step Methodology:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Subculture every 2-3 days, ensuring they do not exceed 80% confluency.

-

Cell Seeding: Harvest cells and perform a cell count. Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete medium per well.[13] Incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare a 2X concentration stock plate of Susalimod and controls. Perform a serial dilution (e.g., 10-point, 3-fold) in complete medium. The final DMSO concentration should be kept constant and below 0.5%. Dexamethasone can be used as a positive control (e.g., starting at 20 µM).

-

Cell Treatment: After overnight incubation, carefully remove the medium from the cells. Add 50 µL of the appropriate compound dilutions from the 2X stock plate to each well. Include "vehicle control" wells (containing DMSO only) and "no treatment" wells.

-

Inflammatory Stimulation: Immediately after adding the compounds, add 50 µL of 200 ng/mL LPS solution in complete medium to each well (for a final concentration of 100 ng/mL), except for the "unstimulated" control wells.[9][15]

-

Incubation: Incubate the plate for 6-18 hours at 37°C and 5% CO₂. The optimal time should be determined empirically, but 18 hours is a common endpoint.[10]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for TNF-α analysis and store at -20°C if not used immediately.

-

TNF-α Quantification (ELISA): Perform the TNF-α ELISA according to the manufacturer's protocol. Read the absorbance on a plate reader.

-

Cytotoxicity Assessment (MTT Assay): After removing the supernatant, perform the MTT assay on the remaining cells according to the manufacturer's protocol to assess cell viability.

-

Data Analysis:

-

Calculate TNF-α concentrations from the ELISA standard curve.

-

Normalize the data: % Inhibition = 100 * (1 - [TNFα_compound - TNFα_unstimulated] / [TNFα_vehicle - TNFα_unstimulated]).

-

Plot % Inhibition vs. log[Compound Concentration] and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Calculate % Cell Viability from the MTT assay results and plot alongside the inhibition curve.

-

Visualization: In Vitro Experimental Workflow

Caption: Workflow for the in vitro TNF-α synthesis inhibition assay.

Anticipated Data and Presentation

The results of this assay should be summarized in a clear, tabular format.

| Compound | TNF-α Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| Susalimod | Experimental Value | Experimental Value | Calculated Value |

| Dexamethasone | e.g., ~0.1 µM | e.g., >50 µM | >500 |

| Vehicle (DMSO) | No Inhibition | No Cytotoxicity | N/A |

Part 3: Preclinical In Vivo Assessment

After confirming in vitro activity, the next logical step is to evaluate the compound's efficacy in a living system. This assesses not only the compound's direct effect on the target but also its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic potential.

Rationale for Experimental Design

-

Animal Model: The murine model of LPS-induced endotoxemia is a direct in vivo correlate of the in vitro assay.[2] Administering a systemic dose of LPS leads to a rapid and transient spike in circulating TNF-α, peaking around 90 minutes post-injection. This model is ideal for assessing the acute efficacy of a TNF-α synthesis inhibitor. The original study successfully used female CD-1 mice.[2]

-

Pharmacokinetics/Pharmacodynamics (PK/PD): It is crucial to correlate the concentration of the drug in the blood (PK) with its biological effect—the reduction in TNF-α (PD). This relationship helps determine the therapeutically relevant exposure level and informs future dosing regimens. The original study provides an excellent template for this integrated approach.[2]

Protocol: Murine Model of Endotoxemia for Efficacy Assessment

This protocol is based on the published study by Gozzi et al. (1999).[2]

A. Materials and Reagents:

-

Female CD-1 mice (8-10 weeks old)

-

Susalimod

-

Vehicle for Susalimod (e.g., 0.5% methylcellulose)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile saline

-

Blood collection supplies (e.g., heparinized micro-hematocrit tubes)

-

Mouse TNF-α ELISA Kit

-

Equipment for LC-MS/MS analysis of Susalimod

B. Step-by-Step Methodology:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (n=5-8 per group). Groups should include:

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + LPS

-

Group 3: Susalimod (Dose 1) + LPS

-

Group 4: Susalimod (Dose 2) + LPS

-

Group 5: Susalimod (Dose 3) + LPS

-

-

Dosing: Administer Susalimod (e.g., 25, 50, 100 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the compound's properties.

-

LPS Challenge: At a specified time post-drug administration (e.g., 30 minutes), administer LPS (1 mg/kg) via i.p. injection to all groups except Group 1.[2] Administer sterile saline to Group 1.

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-LPS challenge. Based on the reference study, time points could include 15, 30, 60, 90, 120, 180, and 300 minutes.[2] This allows for the capture of both the PK profile of Susalimod and the peak TNF-α response.

-

Sample Processing: Process blood to collect serum or plasma. Divide each sample into two aliquots: one for TNF-α analysis (store at -80°C) and one for Susalimod concentration analysis (store at -80°C).

-

Bioanalysis:

-

Pharmacodynamics (PD): Measure TNF-α concentrations in all samples using a validated ELISA kit.

-

Pharmacokinetics (PK): Measure the concentration of Susalimod in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the mean serum TNF-α concentration vs. time for each treatment group.

-

Plot the mean plasma Susalimod concentration vs. time.

-

Integrate the two datasets to create a PK/PD model, correlating Susalimod concentration with the inhibition of TNF-α synthesis to determine the in vivo potency (IC₅₀), as was done in the reference study.[2]

-

Visualization: In Vivo Experimental Workflow

Caption: Workflow for the in vivo PK/PD assessment in a murine endotoxemia model.

Anticipated Data and Presentation

Data should be presented to clearly show the relationship between drug exposure and effect.

| Dose Group (mg/kg) | Cₘₐₓ (µM) | AUC (µMh) | Max TNF-α Inhibition (%) | In Vivo IC₅₀ (µM) |

| 25 | PK Value | PK Value | PD Value | \multirow{3}{}{Calculated from PK/PD Model, e.g., 293 µM[2]} |

| 50 | PK Value | PK Value | PD Value | |

| 100 | PK Value | PK Value | PD Value |

Conclusion

This guide outlines a logical, tiered approach to the early-stage investigation of an immunomodulatory compound like Susalimod. By starting with a clear, testable mechanistic hypothesis, researchers can design robust in vitro assays that provide a quantitative measure of potency and specificity. These assays, when properly controlled for cytotoxicity, serve as a critical filter before committing to more complex and resource-intensive in vivo studies. The subsequent use of an acute in vivo model that directly mirrors the in vitro stimulus allows for the establishment of a crucial PK/PD relationship, which is the cornerstone of translational pharmacology. While Susalimod did not advance to later clinical stages, the scientific workflow used to characterize its activity provides a valuable and universally applicable template for the rigorous evaluation of the next generation of small-molecule therapies targeting inflammatory pathways.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3086668, Susalimod. Retrieved January 14, 2026 from [Link].

-

Various Authors (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Retrieved January 14, 2026 from [Link].

-

Patsnap (2025). Susalimod - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved January 14, 2026 from [Link].

-

U.S. Food and Drug Administration (n.d.). SUSALIMOD. precisionFDA. Retrieved January 14, 2026 from [Link].

-

Wall, E. A., et al. (2009). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling. Available at: [Link].

-

Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology. Available at: [Link].

-

Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Semantic Scholar. Retrieved January 14, 2026 from [Link].

-

Park, P. H., et al. (2007). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. Journal of Biological Chemistry. Available at: [Link].

-

Baldwin, A. S. Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. Available at: [Link].

-

Lee, J. Y., et al. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs. Available at: [Link].

-

Kim, K. M., et al. (2019). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. Retrieved January 14, 2026 from [Link].

-

Clark, I., & Vissel, B. (2016). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Drug Design, Development and Therapy. Available at: [Link].

-

Li, Y., et al. (2021). A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. Molecules. Available at: [Link].

-

Wang, L., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial Chemistry & High Throughput Screening. Available at: [Link].

-

Ramer, R., et al. (2013). Sulindac activates NF-κB signaling in colon cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link].

-

Weber, C. K., et al. (2000). Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta. Gastroenterology. Available at: [Link].

-

Lee, J. Y., et al. (2004). Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages. Biological & Pharmaceutical Bulletin. Available at: [Link].

-

Watterson, S. H., et al. (2007). Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Available at: [Link].

-

Gozzi, P., et al. (1999). Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link].

-

Kunnumakkara, A. B., et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology. Available at: [Link].

-

Jobin, C., et al. (1998). Specific NF-kappaB blockade selectively inhibits tumour necrosis factor-alpha-induced COX-2 but not constitutive COX-1 gene expression in HT-29 cells. Immunology. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5333, Sulfanilamide. Retrieved January 14, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5743, Dexamethasone. Retrieved January 14, 2026 from [Link].

Sources

- 1. Susalimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susalimod | C21H16N2O5S | CID 3086668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific NF-kappaB blockade selectively inhibits tumour necrosis factor-alpha-induced COX-2 but not constitutive COX-1 gene expression in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Susalimod: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Susalimod is an immunomodulating agent that has been investigated for its therapeutic potential in inflammatory conditions.[1] As a derivative of sulfasalazine, it belongs to a class of drugs known for their anti-inflammatory properties. This technical guide provides an in-depth exploration of Susalimod's chemical structure, a detailed account of its synthesis, and a comprehensive analysis of its mechanism of action, with a focus on its role as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) synthesis.

Chemical Structure and Properties

Susalimod, with the IUPAC name 2-hydroxy-5-[2-[4-[(3-methyl-2-pyridinyl)sulfamoyl]phenyl]ethynyl]benzoic acid, is a complex organic molecule with the molecular formula C21H16N2O5S.[2]

Key Structural Features:

-

Salicylic Acid Moiety: The 2-hydroxybenzoic acid portion of the molecule is a well-known pharmacophore with anti-inflammatory properties.

-

Ethynyl Linker: A rigid acetylene linker connects the salicylic acid and the phenylsulfonamide moieties.

-

Phenylsulfonamide Group: This functional group is crucial for the molecule's interaction with its biological targets.

-

3-Methylpyridine Ring: This heterocyclic ring contributes to the overall physicochemical properties of the molecule.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-5-[2-[4-[(3-methyl-2-pyridinyl)sulfamoyl]phenyl]ethynyl]benzoic acid | [2] |

| Molecular Formula | C21H16N2O5S | [2] |

| Molecular Weight | 408.4 g/mol | [2] |

| CAS Number | 149556-49-0 | [2] |

Synthesis of Susalimod

The synthesis of Susalimod can be achieved through a multi-step process. A plausible synthetic route involves the preparation of two key intermediates, ethyl 2-acetyloxy-5-iodobenzoate (3) and 4-ethynylbenzenesulfonamide (6) , followed by a Sonogashira coupling and subsequent functionalization.

Proposed Synthesis of Intermediates

1. Synthesis of Ethyl 2-acetyloxy-5-iodobenzoate (3)

This intermediate can be prepared from 2-hydroxy-5-iodobenzoic acid (1) in a two-step process involving esterification and acetylation.

-

Step 1: Esterification of 2-hydroxy-5-iodobenzoic acid (1). Treatment of 1 with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, yields ethyl 2-hydroxy-5-iodobenzoate (2).

-

Step 2: Acetylation of ethyl 2-hydroxy-5-iodobenzoate (2). Subsequent reaction of 2 with acetic anhydride in the presence of a base, like pyridine, or an acid catalyst affords the desired intermediate, ethyl 2-acetyloxy-5-iodobenzoate (3) .

2. Synthesis of 4-Ethynylbenzenesulfonamide (6)

A potential route to this intermediate starts from 4-iodobenzenesulfonamide (4).

-

Step 1: Protection of the sulfonamide group. The sulfonamide group of 4 can be protected with a suitable protecting group, for instance, by reaction with di-tert-butyl dicarbonate (Boc)2O, to yield the protected intermediate 5 .

-

Step 2: Sonogashira coupling. A palladium-catalyzed Sonogashira coupling of the protected 4-iodobenzenesulfonamide 5 with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection of the silyl group, would yield the protected 4-ethynylbenzenesulfonamide.

-

Step 3: Deprotection. Removal of the Boc protecting group under acidic conditions would then afford 4-ethynylbenzenesulfonamide (6) .

Final Synthetic Steps of Susalimod (9)

The final steps involve the Sonogashira coupling of the two key intermediates, followed by reaction with 3-methyl-2-pyridinamine and subsequent hydrolysis.

-

Step 1: Sonogashira Coupling. A palladium-catalyzed Sonogashira coupling between ethyl 2-acetyloxy-5-iodobenzoate (3) and a precursor to the sulfonamide moiety, such as 4-ethynylbenzenesulfonyl chloride, would form the carbon-carbon triple bond, yielding ethyl 2-acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate (7) .

-

Step 2: Sulfonamide Formation. The intermediate 7 is then reacted with 3-methyl-2-pyridinamine in a suitable solvent like pyridine. This reaction forms the sulfonamide linkage, resulting in the protected Susalimod precursor 8 .

-

Step 3: Hydrolysis. The final step is the hydrolysis of the ester and acetyl groups of 8 . This is typically achieved by refluxing with a base such as potassium hydroxide in an aqueous ethanol solution, followed by acidification to precipitate the final product, Susalimod (9) . A reported yield for this final hydrolysis step is 29%.[3]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for Susalimod (9).

Mechanism of Action: Inhibition of TNF-α Synthesis via the NF-κB Pathway

Susalimod's primary mechanism of action is the inhibition of TNF-α synthesis.[4] TNF-α is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases. The synthesis of TNF-α is tightly regulated at the transcriptional level, primarily by the Nuclear Factor-kappa B (NF-κB) signaling pathway.

While direct studies on Susalimod's interaction with the NF-κB pathway are limited, compelling evidence from studies on the structurally related drug, sulfasalazine, provides a strong basis for a hypothesized mechanism. Sulfasalazine has been shown to be a potent and specific inhibitor of NF-κB activation.[3] It is proposed that Susalimod shares this mechanism.

The NF-κB Signaling Pathway and Susalimod's Point of Intervention

Under normal, non-inflammatory conditions, NF-κB is held in an inactive state in the cytoplasm, bound to an inhibitory protein called IκBα (Inhibitor of kappa B alpha). Upon stimulation by pro-inflammatory signals, such as those initiated by bacterial lipopolysaccharide (LPS) or other cytokines, a cascade of events leads to the activation of the IκB kinase (IKK) complex.

IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including the gene for TNF-α, thereby initiating their transcription and subsequent protein synthesis.

Susalimod is hypothesized to exert its inhibitory effect by preventing the degradation of IκBα. It is plausible that Susalimod, like sulfasalazine, directly inhibits the IκB kinase (IKK) complex. By inhibiting IKK, Susalimod would prevent the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing the nuclear translocation of NF-κB. This, in turn, would lead to a downstream reduction in the transcription of the TNF-α gene and a decrease in the synthesis and secretion of TNF-α.

Signaling Pathway Diagram

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Susalimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Susalimod, also known by its developmental code PNU-156804 and chemical name 2-hydroxy-5-((4-((3-methyl-2-pyridinylamino)sulphonyl)phenyl)-ethynyl)-benzoic acid, is an immunomodulatory agent initially developed by Pharmacia & Upjohn.[1] Investigated for its therapeutic potential in inflammatory conditions, its development was ultimately discontinued. This guide provides a comprehensive overview of the pharmacological profile of Susalimod, synthesizing available preclinical data to offer insights into its mechanism of action, pharmacodynamics, and pharmacokinetics. While clinical development was halted in the early stages, the preclinical findings offer valuable insights for researchers in the field of immunology and drug discovery.

Mechanism of Action: A Focus on JAK3 Inhibition

Initial investigations into Susalimod's mechanism of action identified it as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) synthesis.[2] However, further characterization of its molecular target revealed Susalimod to be an inhibitor of Janus Kinase 3 (JAK3).[1] This discovery positions Susalimod within a class of targeted immunomodulators that interfere with the signaling pathways of key cytokines involved in inflammation and immune responses.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade downstream of many cytokine receptors. JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a pivotal role in signaling mediated by cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Susalimod is proposed to block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

The inhibition of TNF-α synthesis can be understood as a downstream consequence of this primary mechanism. Several γc cytokines are involved in the activation and differentiation of immune cells, such as T-cells and natural killer cells, which are significant sources of TNF-α. By attenuating the signaling of these upstream cytokines, Susalimod indirectly suppresses the production of TNF-α.

Interestingly, a related compound, prodigiosin, has been shown to block the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), but not Extracellular signal-regulated Kinase 1/2 (ERK1/2).[1] While this finding is not directly attributed to Susalimod, it suggests that the broader chemical class may influence other critical inflammatory signaling pathways, warranting further investigation.

Pharmacodynamics

The primary pharmacodynamic effect of Susalimod is the concentration-dependent inhibition of TNF-α synthesis. This has been demonstrated in a preclinical mouse model of lipopolysaccharide (LPS)-induced inflammation.[2]

In Vivo Efficacy: LPS-Induced TNF-α Mouse Model

In a study utilizing female CD-1 mice, the intraperitoneal administration of bacterial LPS (1 mg/kg) was used to induce a robust inflammatory response characterized by a surge in serum TNF-α levels.[2] Co-administration of Susalimod at doses of 25, 50, 100, and 200 mg/kg resulted in a dose-dependent decrease in serum TNF-α concentrations.[2]

Pharmacokinetic-pharmacodynamic (PK/PD) modeling of the data from this study suggested that Susalimod inhibits the synthesis of TNF-α. The in vivo potency (IC50) of Susalimod in this model was estimated to be 293 µM.[2] The modeling indicated that the synthesis rate of TNF-α was governed by the serum pharmacokinetics of Susalimod during the approximately 70-minute period of LPS-induced TNF-α synthesis.[2]

| Parameter | Value | Reference |

| In Vivo IC50 | 293 µM | [2] |

Experimental Protocol: LPS-Induced TNF-α Mouse Model

The following is a generalized protocol based on the published study for assessing the in vivo pharmacodynamics of TNF-α synthesis inhibitors.[2]

-

Animal Model: Female CD-1 mice.

-

Induction of Inflammation: A single intraperitoneal (i.p.) injection of bacterial lipopolysaccharide (LPS) at a dose of 1 mg/kg.

-

Test Compound Administration: Susalimod (or other test compounds) is administered concurrently with the LPS challenge at various dose levels (e.g., 0, 25, 50, 100, and 200 mg/kg).

-

Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 15, 30, 60, 120, 180, 240, and 300 minutes).

-

Analysis: Serum is separated and analyzed for concentrations of the test compound (for pharmacokinetic analysis) and TNF-α (for pharmacodynamic analysis), typically using an enzyme-linked immunosorbent assay (ELISA).

-

Data Modeling: The concentration-effect relationship is explored using integrated pharmacokinetic-pharmacodynamic models.

Pharmacokinetics

The pharmacokinetic profile of Susalimod has been investigated in various animal species and in humans, revealing significant interspecies differences.

| Species | Plasma Half-life (t½) | Primary Route of Excretion | Reference |

| Animal Species (general) | < 0.5 hours | Biliary (approx. 90% unchanged) | [3] |

| Human | 16 hours | Biliary (high recovery in feces) | [3] |

As indicated in the table, Susalimod is rapidly eliminated from the plasma in animal models, with a half-life of less than 30 minutes. In contrast, the elimination in humans is significantly slower, with a half-life of 16 hours.[3] This substantial difference highlights the challenges of extrapolating pharmacokinetic data from preclinical animal models to humans for this compound. Allometric scaling of the preclinical clearance data showed a good correlation between different animal species, but the predicted human clearance was 20-fold higher than what was observed.[3]

The primary route of elimination for Susalimod in both animals and humans is through biliary excretion, with the majority of the compound being excreted unchanged.[3] This is supported by the high recovery of the drug in feces in human studies.[3]

Due to the discontinuation of its development, detailed human pharmacokinetic parameters such as Cmax, AUC, volume of distribution, and specific metabolic pathways are not extensively documented in publicly available literature.

Clinical and Preclinical Findings Summary

Susalimod was initially developed for the treatment of inflammatory diseases, with a particular focus on rheumatic conditions.[3] Preclinical studies demonstrated its ability to prolong heart allograft survival and act synergistically with cyclosporine A, suggesting a potential role in preventing organ transplant rejection.[1] In these studies, Susalimod was shown to selectively inhibit the activation of Jak3 by γ-chain cytokines.[1]

The development of Susalimod progressed to Phase 1 clinical trials for rheumatic diseases.[3] However, the program was subsequently discontinued. The specific reasons for the discontinuation and the detailed safety and tolerability data from these early-phase trials are not publicly available.

Conclusion

Susalimod is an immunomodulatory compound that functions as a JAK3 inhibitor, leading to the downstream suppression of pro-inflammatory cytokine signaling and TNF-α synthesis. Preclinical studies have demonstrated its in vivo efficacy in reducing inflammation in a mouse model. The pharmacokinetic profile of Susalimod is characterized by extensive biliary excretion and a significantly longer half-life in humans compared to animal species. While its clinical development was halted, the pharmacological profile of Susalimod provides a valuable case study for researchers investigating JAK inhibitors and the complexities of interspecies pharmacokinetic differences in drug development. The available data underscores the importance of its specific mechanism of action and highlights the challenges in translating preclinical findings to the clinical setting.

References

-

Patsnap Synapse. PNU-156804. Available from: [Link]

-

Gozzi P, et al. Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse. J Pharmacol Exp Ther. 1999;291(1):199-203. Available from: [Link]

-

Påhlman I, et al. Pharmacokinetics of Susalimod, a Highly Biliary-excreted Sulphasalazine Analogue, in Various Species. Nonpredictable Human Clearance by Allometric Scaling. J Pharm Pharmacol. 1998;50(9):989-94. Available from: [Link]

Sources

- 1. PNU-156804 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacokinetic-pharmacodynamic modeling of the immunomodulating agent susalimod and experimentally induced tumor necrosis factor-alpha levels in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

Susalimod: A Sulfasalazine Analogue Targeting TNF-α - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfasalazine, a cornerstone in the treatment of inflammatory autoimmune diseases, has a well-documented efficacy profile. However, its clinical utility is often hampered by adverse effects predominantly linked to its sulfapyridine moiety. This has spurred the development of sulfasalazine analogues designed to retain therapeutic benefits while improving safety. Susalimod emerged from this endeavor as a rationally designed analogue, replacing the problematic sulfapyridine with a novel carrier, and shifting the primary mechanism of action towards the direct inhibition of Tumor Necrosis Factor-alpha (TNF-α) synthesis. This guide provides a comprehensive technical overview of susalimod, from its scientific rationale and preclinical evaluation to the eventual discontinuation of its clinical development. It is intended to serve as a valuable resource for professionals in drug discovery and development, offering insights into the complexities of designing and advancing immunomodulatory agents.

Introduction: The Rationale for a Sulfasalazine Analogue

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) effectively used in the management of rheumatoid arthritis, ulcerative colitis, and Crohn's disease.[1] Its therapeutic action is mediated through its metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine, which are cleaved by gut bacteria.[1] While 5-ASA is believed to exert local anti-inflammatory effects in the colon, sulfapyridine is responsible for systemic immunomodulatory actions.[2] Unfortunately, a significant portion of patients experience adverse effects such as nausea, headache, and more severe reactions like hematologic and hepatic toxicity, which are largely attributed to the sulfapyridine component.[1][2]

This clear structure-toxicity relationship provided a strong impetus for the development of sulfasalazine analogues. The primary goal was to replace the sulfapyridine carrier with a molecule that is pharmacologically inert or possesses a more favorable safety profile, while delivering the active anti-inflammatory moiety. Susalimod was conceived within this framework, not merely as a carrier for an active metabolite, but as a distinct chemical entity with its own intrinsic pharmacological activity.

Susalimod: A Mechanistic Departure

Unlike its parent compound, the therapeutic action of susalimod is not reliant on cleavage into active metabolites. Instead, it was developed as a direct inhibitor of TNF-α synthesis.[3] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases.[4] By targeting the synthesis of TNF-α, susalimod aimed to offer a more direct and potentially more potent anti-inflammatory effect compared to the broader, less defined mechanisms of sulfasalazine.

Chemical Profile

-

IUPAC Name: 2-hydroxy-5-[[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid

-

Molecular Formula: C₂₁H₁₆N₄O₅S

-

Molecular Weight: 408.4 g/mol

Preclinical Evaluation of Susalimod

The preclinical development of susalimod focused on characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties to establish a scientific basis for its progression into human trials.

Pharmacokinetics

A key study in female CD-1 mice investigated the pharmacokinetic-pharmacodynamic relationship of susalimod.[3] Following intraperitoneal administration, susalimod's concentration-effect relationship was modeled using a three-compartment pharmacokinetic model that included biliary excretion.[3]

| Parameter | Value | Species | Administration | Source |

| In vivo potency (IC₅₀) | 293 µM | Mouse | Intraperitoneal | [3] |

Pharmacodynamics: Inhibition of TNF-α Synthesis

Experimental Protocols for the Evaluation of Susalimod and its Analogues

While the specific protocols used in the development of susalimod are not publicly available, this section outlines representative, detailed methodologies for key experiments based on established practices for evaluating TNF-α inhibitors and immunomodulatory compounds.

In Vitro TNF-α Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on TNF-α production by immune cells.

Objective: To quantify the in vitro potency of a test compound (e.g., Susalimod) in inhibiting LPS-induced TNF-α secretion from a human monocytic cell line (e.g., THP-1).

Methodology:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

-

Treatment: Add the diluted compound to the respective wells and incubate for 1 hour.

-

Stimulation: Induce TNF-α production by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18 hours at 37°C.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[5]

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Model of LPS-Induced TNF-α Production

This in vivo model assesses the ability of a compound to inhibit systemic inflammation.

Objective: To evaluate the in vivo efficacy of a test compound in reducing circulating levels of TNF-α in a mouse model of endotoxemia.

Methodology:

-

Animal Model: Use female CD-1 mice (8-10 weeks old).

-

Compound Administration: Administer the test compound (e.g., Susalimod) via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 25, 50, 100, and 200 mg/kg).[3]

-

Induction of Inflammation: One hour after compound administration, inject LPS (from E. coli) intraperitoneally at a dose of 1 mg/kg.[3][6]

-

Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points post-LPS injection (e.g., 1.5, 3, 6, and 24 hours).[7][8]

-

Serum Preparation: Allow the blood to clot and centrifuge to obtain serum.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the serum samples using a mouse TNF-α ELISA kit.[8]

-

Data Analysis: Compare the serum TNF-α levels in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

Quantification of Susalimod in Biological Samples

Accurate quantification of the drug in biological matrices is essential for pharmacokinetic analysis.